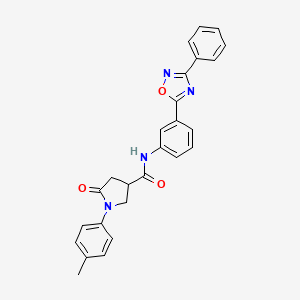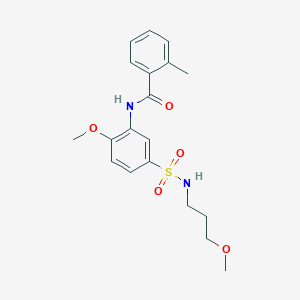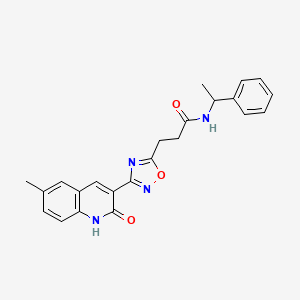
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide, commonly known as HQNO, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HQNO is a member of the quinolone family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
HQNO exerts its effects through the inhibition of bacterial efflux pumps, which are responsible for the extrusion of antibiotics from bacterial cells. HQNO binds to the pump's substrate binding site, preventing the extrusion of antibiotics and leading to increased intracellular antibiotic concentrations. HQNO has also been found to inhibit bacterial respiration by binding to the quinone binding site of the bacterial respiratory chain, leading to the generation of reactive oxygen species and cell death.
Biochemical and Physiological Effects:
HQNO has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and respiration, induce the production of reactive oxygen species, and modulate the expression of various genes involved in bacterial virulence. HQNO has also been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HQNO is its ability to enhance the efficacy of various antibiotics, making it a promising candidate for the treatment of antibiotic-resistant infections. HQNO also has anti-biofilm activity, which makes it a promising candidate for the treatment of chronic infections. However, HQNO can be toxic to mammalian cells at high concentrations, which limits its use in vivo. HQNO is also unstable in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of HQNO. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of HQNO derivatives with improved pharmacological properties, such as increased stability and reduced toxicity. HQNO can also be used as a tool to better understand the mechanisms of bacterial resistance and virulence, which can lead to the development of new antibiotics and anti-virulence therapies. Finally, HQNO can be used in combination with other compounds to enhance their efficacy and reduce the development of resistance.
Métodos De Síntesis
HQNO can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxybenzoyl chloride with 8-methylquinoline-2-carbaldehyde in the presence of a base catalyst. This produces the intermediate compound, which is then reacted with 2-aminophenol to form HQNO. The final product is then purified through a series of chromatography and crystallization steps.
Aplicaciones Científicas De Investigación
HQNO has been found to have a wide range of potential applications in scientific research. One of the most significant applications of HQNO is its use as an antibiotic adjuvant. HQNO has been shown to enhance the efficacy of various antibiotics, including aminoglycosides, tetracyclines, and beta-lactams, against both Gram-positive and Gram-negative bacteria. This is achieved through the inhibition of bacterial efflux pumps, which are responsible for the extrusion of antibiotics from bacterial cells. HQNO has also been found to exhibit anti-biofilm activity, which makes it a promising candidate for the treatment of chronic infections.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-9-8-12-19-15-20(24(28)26-23(17)19)16-27(21-13-6-7-14-22(21)30-2)25(29)18-10-4-3-5-11-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTUNHJKRLDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)






![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)


